Cas no 947691-59-0 (4-Ethyl-3-methoxyaniline)

4-Ethyl-3-methoxyaniline 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-3-methoxyaniline
- Benzenamine, 4-ethyl-3-methoxy-
- 4-Ethyl-3-methoxybenzenamine
- FT-0755184
- A845093
- DTXSID50552504
- SCHEMBL3008120
- 947691-59-0
- A1-19378
- SB76508
- 4-ethyl-3-methoxy-aniline
- FHEIXLLVGYMBCH-UHFFFAOYSA-N
- Z1255492864
- 4-ethyl-3-methoxy-benzenamine
- EN300-247490
- AKOS022173440
-
- MDL: MFCD11977402
- インチ: InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3
- InChIKey: FHEIXLLVGYMBCH-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C=C(C=C1)N)OC
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 253.3±20.0 ºC (760 Torr),
- フラッシュポイント: 109.9±15.0 ºC,
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
4-Ethyl-3-methoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B440088-50mg |
4-ethyl-3-methoxyaniline |
947691-59-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-247490-0.25g |
4-ethyl-3-methoxyaniline |
947691-59-0 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
Enamine | EN300-247490-0.05g |
4-ethyl-3-methoxyaniline |
947691-59-0 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
1PlusChem | 1P00IIZT-10g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 10g |
$6515.00 | 2024-04-19 | |
Aaron | AR00IJ85-250mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 250mg |
$852.00 | 2025-02-28 | |
A2B Chem LLC | AI63625-2.5g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 2.5g |
$2540.00 | 2024-07-18 | |
Aaron | AR00IJ85-50mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 50mg |
$413.00 | 2025-02-28 | |
A2B Chem LLC | AI63625-100mg |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 100mg |
$478.00 | 2024-07-18 | |
Ambeed | A431312-1g |
4-Ethyl-3-methoxyaniline |
947691-59-0 | 95+% | 1g |
$1155.0 | 2024-08-02 | |
Aaron | AR00IJ85-2.5g |
Benzenamine, 4-ethyl-3-methoxy- |
947691-59-0 | 95% | 2.5g |
$3297.00 | 2025-02-28 |
4-Ethyl-3-methoxyaniline 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4-Ethyl-3-methoxyanilineに関する追加情報
Introduction to 4-Ethyl-3-methoxyaniline (CAS No. 947691-59-0)
4-Ethyl-3-methoxyaniline, identified by the chemical compound code CAS No. 947691-59-0, is a significant aromatic amine that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its ethyl and methoxy substituents on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-donating and electron-withdrawing groups on its aromatic core imparts distinct reactivity, enabling its use in diverse synthetic pathways.
The molecular structure of 4-Ethyl-3-methoxyaniline consists of a benzene ring substituted with an ethyl group at the 4-position and a methoxy group at the 3-position. This arrangement results in a molecule with moderate lipophilicity and moderate solubility in organic solvents, making it suitable for various applications in organic synthesis. The compound's ability to participate in nucleophilic aromatic substitution reactions, as well as its compatibility with Friedel-Crafts alkylation and acylation, further enhances its utility as a synthetic building block.
In recent years, 4-Ethyl-3-methoxyaniline has been explored for its potential applications in the development of pharmaceutical agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it could serve as a precursor or scaffold for novel therapeutic agents. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The methoxy group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
One notable area of research involving 4-Ethyl-3-methoxyaniline is its role in the synthesis of antimicrobial agents. The compound's aromatic system can be modified to produce derivatives with enhanced activity against resistant bacterial strains. Recent studies have demonstrated that certain analogs of 4-Ethyl-3-methoxyaniline exhibit promising antibacterial properties, making them attractive candidates for further development into new antibiotics. The ethyl group at the 4-position serves as a handle for introducing additional functionalities that can improve binding affinity to bacterial targets.
Additionally, 4-Ethyl-3-methoxyaniline has found applications in the field of material science, particularly in the development of organic electronic materials. Its conjugated aromatic system makes it a viable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have explored its derivatives as emissive layers or charge transport materials, leveraging their electronic properties to enhance device performance. The compound's stability under various conditions and its ability to form stable films further contribute to its suitability for these applications.
The synthesis of 4-Ethyl-3-methoxyaniline typically involves multi-step organic reactions starting from readily available precursors such as aniline derivatives. Common synthetic routes include methylation and ethylation reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving yields. These innovations are crucial for scaling up production while maintaining cost-effectiveness and sustainability.
In conclusion, 4-Ethyl-3-methoxyaniline (CAS No. 947691-59-0) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced electronic materials. As research continues to uncover new uses for this compound, it is likely to remain a valuable asset in both academic and industrial settings. The ongoing exploration of its derivatives promises to yield novel compounds with enhanced functionalities, further expanding its utility across multiple scientific disciplines.
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